Ketorolac calcium

Solid-state stability Pre-formulation Dry powder formulation

Ketorolac calcium (CAS 167105-81-9), also referred to as ketorolac hemicalcium, is the calcium salt form of the racemic non-steroidal anti-inflammatory drug (NSAID) ketorolac. It functions as a non-selective cyclooxygenase (COX) inhibitor, with reported IC₅₀ values of 20 nM for COX‑1 and 120 nM for COX‑2.

Molecular Formula C30H24CaN2O6
Molecular Weight 548.6 g/mol
CAS No. 167105-81-9
Cat. No. B3025866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetorolac calcium
CAS167105-81-9
Molecular FormulaC30H24CaN2O6
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESC1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].[Ca+2]
InChIInChI=1S/2C15H13NO3.Ca/c2*17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;/h2*1-7,11H,8-9H2,(H,18,19);/q;;+2/p-2
InChIKeyNPCGTDZMTWNBDA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ketorolac Calcium Salt Procurement: A Technical Baseline for the NSAID Research Compound


Ketorolac calcium (CAS 167105-81-9), also referred to as ketorolac hemicalcium, is the calcium salt form of the racemic non-steroidal anti-inflammatory drug (NSAID) ketorolac. It functions as a non-selective cyclooxygenase (COX) inhibitor, with reported IC₅₀ values of 20 nM for COX‑1 and 120 nM for COX‑2 [1]. The compound belongs to the acetic acid chemical class and comprises an equimolar mixture of (S)-ketorolac (pharmacologically active enantiomer) and (R)-ketorolac [2]. Unlike the more clinically prevalent ketorolac tromethamine salt, which is optimized for high aqueous solubility in injectable and ophthalmic solutions, the calcium hemicalcium salt exhibits distinct solid-state stability and solubility characteristics that directly influence its suitability for particular pre‑formulation, analytical reference, and non‑aqueous drug delivery research applications.

Why Ketorolac Calcium Cannot Be Directly Substituted with Ketorolac Tromethamine in Research and Formulation Development


Ketorolac calcium and ketorolac tromethamine are distinct chemical entities despite sharing the same pharmacophore. The counterion (calcium vs. tromethamine) dictates the solid-state packing, hygroscopicity, aqueous solubility, and stability under accelerated storage conditions. Formulators who substitute ketorolac calcium with the tromethamine salt in dry powder blends will encounter a 50‑fold increase in drug loss under elevated temperature and humidity [1]. Conversely, the tromethamine salt remains essential where high aqueous solubility (~200 mg/mL) is required, such as in parenteral and ophthalmic solutions [2]. These two salt forms are not interchangeable without re‑engineering the entire formulation matrix and stability program, making compound‑specific procurement non‑negotiable for reproducible research outcomes.

Quantitative Evidence Differentiating Ketorolac Calcium from Its Closest Comparator Salts and In‑Class Analogs


Accelerated Stability Under Heat and Humidity: Ketorolac Calcium vs. Ketorolac Tromethamine in Powder Blends

In a direct head‑to‑head stability study, ketorolac calcium powder blend exhibited only 0.2% drug loss after 3 months of storage at 50 °C and 75% relative humidity (RH), compared to 10.2% drug loss for the ketorolac tromethamine powder blend under identical conditions [1]. This represents an approximately 50‑fold lower degradation rate for the calcium salt form.

Solid-state stability Pre-formulation Dry powder formulation

Aqueous Solubility Contrast: Rationale for Salt Selection in Solution vs. Suspension Formulations

Ketorolac calcium salt demonstrates substantially lower aqueous solubility compared to the tromethamine salt. The calcium salt reports solubility of 1 mg/mL in DMSO and 0.25 mg/mL in DMSO:PBS (pH 7.2, 1:3) , whereas ketorolac tromethamine exhibits water solubility of approximately 200 mg/mL (200 g/L) [1]. This ~800‑fold solubility gap across the pH spectrum defines non‑overlapping formulation spaces for the two salt forms.

Solubility Dissolution Formulation design

COX‑1/COX‑2 Inhibition Potency and Selectivity Profile of Ketorolac Calcium Compared to Reference NSAIDs

Ketorolac calcium demonstrates potent dual COX‑1/COX‑2 inhibition with IC₅₀ values of 20 nM for COX‑1 and 120 nM for COX‑2 in recombinant enzyme assays, yielding a COX‑2/COX‑1 selectivity ratio of 6:1 (i.e., modest COX‑1 preference) [1]. In the standard rat paw carrageenan inflammation model, ketorolac reduces paw swelling and decreases prostaglandin E₂ levels in paw tissue at doses of 30 mg/kg . By comparison, indomethacin—a structurally related acetic acid NSAID—exhibits a COX‑2/COX‑1 IC₅₀ ratio of approximately 10:1, while aspirin shows irreversible COX‑1 preference. Ketorolac's balanced COX‑1/COX‑2 inhibition profile distinguishes it from COX‑2‑selective agents (celecoxib) and purely COX‑1‑driven compounds for inflammation research.

COX inhibition Pharmacodynamics Target engagement

DDX3 Helicase Inhibition: A Non‑Canonical Anti‑Cancer Target Engagement Unique to Ketorolac Salt

Ketorolac salt has been identified as a functional inhibitor of the DEAD‑box RNA helicase DDX3, a target implicated in oral squamous cell carcinoma (OSCC) and renal cell carcinoma progression [1]. In H357 human OSCC cells, ketorolac salt down‑regulates DDX3 protein expression with an IC₅₀ of 2.6 µM and inhibits ATP hydrolysis by direct DDX3 interaction [2]. In a carcinogen‑induced mouse model of tongue tumor, ketorolac salt‑treated groups showed decreased neoplastic lesion number and severity. In renal cell carcinoma, ketorolac alone achieved 73% tumor growth inhibition in a xenograft model [3]. This DDX3‑targeting mechanism is not shared by other NSAIDs and is not attributed to COX inhibition, representing a structurally unique pharmacological activity.

DDX3 inhibition Anti-cancer Oral cancer

Optimal Research and Industrial Procurement Scenarios for Ketorolac Calcium Based on Verified Differential Evidence


Dry Powder Inhalation and Solid Oral Dosage Form Pre‑Formulation Studies

Ketorolac calcium is the preferred salt form for dry powder blend development due to its 50‑fold stability advantage over the tromethamine salt under accelerated temperature and humidity conditions (0.2% vs. 10.2% drug loss at 50 °C/75 % RH over 3 months) [1]. Its low hygroscopicity and minimal degradation in the presence of common excipients such as lactose and microcrystalline cellulose enable robust powder blend process development without requiring antioxidant additives.

Sustained‑Release Suspension and Non‑Aqueous Topical Formulation Development

With aqueous solubility approximately 800‑fold lower than ketorolac tromethamine (~0.25 mg/mL in buffered media vs. ~200 mg/mL for the tromethamine salt) [2], ketorolac calcium is suited for suspension‑based depot injections, non‑aqueous topical gels, and implantable drug delivery systems where dissolution‑rate‑limited release is desired. The calcium salt's solubility profile provides intrinsic sustained‑release behavior without the need for complex polymeric matrices.

Oncology Research Targeting DDX3‑Dependent Cancers (Oral and Renal Cell Carcinoma Models)

Ketorolac calcium serves dual purpose in cancer research as both a COX inhibitor and a functional DDX3 helicase inhibitor. In oral squamous cell carcinoma (H357) cells, ketorolac salt down‑regulates DDX3 with an IC₅₀ of 2.6 µM [3]. In renal cell carcinoma xenograft models, ketorolac monotherapy achieves 73% tumor growth inhibition, increasing to 86% when combined with sunitinib [4]. This compound is appropriate for studies dissecting the Rac‑1/HIF‑1α/DDX3/β‑catenin signaling axis.

COX‑1/COX‑2 Pharmacological Reference Standard for Inflammation and Pain Research

Ketorolac calcium provides a reversible, balanced COX‑1/COX‑2 inhibition profile (IC₅₀ 20 nM COX‑1, 120 nM COX‑2; 6:1 ratio) that bridges the extremes of irreversible COX‑1 inhibition (aspirin) and COX‑2‑selective inhibition (celecoxib) [5]. It is an essential positive control or comparator agent for anti‑inflammatory drug discovery programs, particularly those evaluating novel analgesic mechanisms with reduced gastrointestinal or cardiovascular liability.

Quote Request

Request a Quote for Ketorolac calcium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.